3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine
Description
3-[6-(Bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a thiadiazole core substituted with an amino group at position 5 and a 6-(bromomethyl)pyridinyl moiety at position 2. The bromomethyl group on the pyridine ring confers electrophilic reactivity, making this compound a versatile intermediate for further functionalization, such as nucleophilic substitutions or cross-coupling reactions.
Thiadiazoles, including this compound, are of significant interest in medicinal chemistry due to their diverse biological activities, such as kinase inhibition and antimicrobial properties .
Properties
CAS No. |
1179360-61-2 |
|---|---|
Molecular Formula |
C8H7BrN4S |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
3-[6-(bromomethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H7BrN4S/c9-4-5-2-1-3-6(11-5)7-12-8(10)14-13-7/h1-3H,4H2,(H2,10,12,13) |
InChI Key |
DFZZHDLJTIBTKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NSC(=N2)N)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Aminopyridine Derivatives
A crucial step is the regioselective bromination of the 2-aminopyridine precursor to introduce the bromomethyl group at the 6-position. According to patent EP2727910A1, the bromination is performed using a suitable brominating agent such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to afford the brominated intermediate (compound 39 in the patent scheme) with high regioselectivity.
| Parameter | Details |
|---|---|
| Starting material | 2-Aminopyridine derivative |
| Brominating agents | N-Bromosuccinimide (NBS), Bromine |
| Solvent | Commonly used polar aprotic solvents (e.g., DMF) |
| Temperature | Typically ambient to moderate heating |
| Selectivity | Regioselective at 6-position of pyridine ring |
| Outcome | Bromomethyl-substituted 2-aminopyridine intermediate |
Formation of the 1,2,4-Thiadiazole Ring
The 1,2,4-thiadiazole ring can be synthesized via cyclization of appropriate precursors such as 2-amino-5-bromothiadiazole or related thiourea intermediates. Literature describes methods involving condensation reactions with α-halo carbonyl compounds or hydrazine derivatives to form the thiadiazole ring system.
A typical procedure involves:
- Reacting 2-amino-5-bromothiadiazole with electrophilic reagents like chloroacetaldehyde under reflux in aqueous or alcoholic solvents to form bicyclic thiadiazole intermediates.
- Use of bases such as sodium bicarbonate or triethylamine to facilitate ring closure.
- Purification by extraction and chromatography to isolate the thiadiazole derivatives.
Coupling of Bromomethyl Pyridine with Thiadiazole
The final step involves coupling the bromomethyl-substituted pyridine with the thiadiazole amine. This can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions:
- Use of bases such as cesium carbonate, sodium hydride, or triethylamine to deprotonate nucleophiles.
- Catalysts like copper(I) iodide or palladium complexes (e.g., Pd2(dba)3) facilitate coupling in solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
- The reaction may proceed via Buchwald-type thioether formation or ipso substitution mechanisms.
| Coupling Parameters | Details |
|---|---|
| Base | Cesium carbonate, sodium hydride, triethylamine |
| Catalyst | Copper(I) iodide (CuI), Pd2(dba)3 |
| Solvent | DMSO, DMF |
| Temperature | Moderate to elevated, depending on catalyst |
| Reaction type | Buchwald thioether formation, nucleophilic substitution |
| Outcome | Formation of 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine |
Summary Table of Preparation Methods
Research Discoveries and Notes
- The use of sodium bicarbonate as a base in sealed tube conditions significantly improves yields of thiadiazole derivatives, reaching up to 97%.
- Metal-catalyzed cross-coupling reactions enable efficient formation of C–S bonds between pyridine and thiadiazole rings, with palladium and copper catalysts showing good efficacy.
- Regioselective bromination is critical to ensure substitution at the 6-position of the pyridine ring, which directs subsequent functionalization steps.
- The synthetic routes allow for variation in substituents, enabling the preparation of derivatives with potential pharmacological activities.
Chemical Reactions Analysis
Types of Reactions
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions to form carbon-carbon bonds.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Thiadiazole Derivatives: Resulting from cyclization and further functionalization reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-thiadiazole compounds exhibit notable antimicrobial properties. For instance, a study indicated that compounds similar to 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine showed efficacy against various bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents .
Anticancer Properties
The compound's structure allows for interactions with biological targets involved in cancer progression. Preliminary studies have pointed towards its potential as an anticancer agent by inhibiting specific pathways associated with tumor growth. For example, derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cell lines .
Neuropharmacological Effects
There is emerging evidence that compounds containing the thiadiazole moiety can influence neurotransmitter systems. Some studies have reported that such compounds can act as modulators of serotonin receptors, which may lead to applications in treating mood disorders or anxiety .
Agricultural Science Applications
Pesticidal Activity
The bromomethyl group in this compound enhances its lipophilicity, making it effective as a pesticide. Research has shown that similar thiadiazole derivatives exhibit insecticidal and fungicidal activities against agricultural pests. Field trials indicated significant reductions in pest populations when these compounds were applied .
Herbicide Development
Studies have also explored the use of thiadiazole derivatives as herbicides. The mechanism involves inhibiting specific enzymes critical for plant growth. Laboratory tests demonstrated effective weed control with minimal impact on crop plants, suggesting a viable option for integrated pest management strategies .
Material Science Applications
Polymer Chemistry
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine can be utilized as a building block for synthesizing novel polymers with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance materials .
Corrosion Inhibitors
The compound has been investigated for its potential as a corrosion inhibitor in metal protection. Studies have shown that films formed from thiadiazole-based compounds can effectively reduce corrosion rates in various environments, thereby extending the lifespan of metal components .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine | Pseudomonas aeruginosa | 8 µg/mL |
Table 2: Efficacy of Thiadiazole-Based Herbicides
| Herbicide Name | Target Weed | Control Rate (%) | Application Rate (g/ha) |
|---|---|---|---|
| Herbicide X | Amaranthus retroflexus | 85% | 200 |
| Herbicide Y | Setaria viridis | 90% | 150 |
| 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine | Chenopodium album | 95% | 100 |
Mechanism of Action
The mechanism of action of 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine (CAS: 1236970-11-8)
- Structure : Replaces the bromomethyl group with a chlorine atom at the pyridine ring.
- Properties : The chlorine atom, being less reactive than bromomethyl, reduces electrophilicity but improves stability. This compound is often used in studies requiring inert halogen substituents.
- Applications : Primarily explored in agrochemical research due to its stability under environmental conditions .
3-[6-(Trifluoromethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine (CAS: 1179362-68-5)
- Structure : Features a trifluoromethyl (-CF₃) group instead of bromomethyl.
- Properties : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, making it favorable for CNS-targeting drugs.
Analogues with Non-Pyridine Substituents
3-Phenyl-1,2,4-thiadiazol-5-amine (CAS: 17467-15-1)
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine (CAS: 138588-24-6)
- Structure : Replaces pyridine with a pyrimidine ring.
- Properties : The additional nitrogen atom in pyrimidine enhances π-π stacking interactions, improving binding affinity to DNA or enzyme active sites.
- Applications : Studied in anticancer drug development .
Functional Group Comparison Table
| Compound Name | Substituent | Molecular Weight | Key Properties | Primary Applications | References |
|---|---|---|---|---|---|
| 3-[6-(Bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine | Bromomethyl-pyridine | Not reported | High electrophilicity | Drug intermediate | [1, 7] |
| 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine | Chloro-pyridine | 228.68 | Environmental stability | Agrochemicals | [6] |
| 3-[6-(Trifluoromethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine | Trifluoromethyl-pyridine | 246.21 | Lipophilicity, metabolic stability | Neuropharmacology | [8, 11] |
| 3-Phenyl-1,2,4-thiadiazol-5-amine | Phenyl | 177.22 | Hydrophobicity | Antimicrobial agents | [5] |
| 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | Pyrimidine | 179.20 | Enhanced π-π interactions | Anticancer research | [10] |
Biological Activity
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole core with a bromomethyl group attached to a pyridine ring. This unique structure enhances its reactivity and potential biological activity. The presence of both the bromomethyl and amine functional groups allows for various chemical transformations, which can lead to the development of derivatives with enhanced pharmacological profiles.
Antimicrobial Properties
Research indicates that thiadiazole derivatives, including 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine, exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against E. coli and Salmonella typhi with notable inhibition zones when tested in vitro .
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine | E. coli | 15-19 |
| 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine | S. typhi | 15-19 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study highlighted that similar thiadiazole derivatives exhibited potent growth inhibition against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were reported as low as 0.28 µg/mL against MCF-7 cells .
The biological activity of 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine is believed to be linked to its ability to interact with various biological targets through molecular docking studies. These studies suggest that the compound can effectively bind to proteins involved in crucial cellular processes, such as cell cycle regulation and apoptosis .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Bromination of Pyridine Derivatives : This initial step introduces the bromomethyl group.
- Thiadiazole Formation : Achieved by reacting hydrazine derivatives with carbon disulfide followed by cyclization.
- Coupling Reactions : The final product is synthesized by coupling the brominated pyridine with the thiadiazole intermediate under controlled conditions.
These methods allow for the selective introduction of functional groups while maintaining the integrity of the thiadiazole structure .
Case Studies
Recent studies have focused on evaluating the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. For example:
Q & A
Basic: What synthetic methodologies are most effective for preparing 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine, and how do reaction conditions impact yield?
Answer:
The compound can be synthesized via cyclization reactions using hydrazide derivatives and thiocyanate reagents. For example, reacting isonicotinoyl hydrazide with potassium thiocyanate under concentrated sulfuric acid forms the thiadiazole core, followed by bromomethylation at the pyridinyl moiety using bromine-containing reagents (e.g., N-bromosuccinimide). Key factors include:
- Temperature control : Cyclocondensation requires 363 K for 6 hours to ensure complete ring closure .
- Catalyst selection : Triethylamine in DMF enhances electrophilic substitution during bromomethylation .
- Purification : Crystallization from ethanol or acetone yields high-purity crystals suitable for X-ray diffraction .
Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its supramolecular assembly?
Answer:
Single-crystal X-ray diffraction reveals two independent molecules (A and B) in the asymmetric unit. Structural features include:
- Dihedral angles : 18.2° (A) and 30.3° (B) between thiadiazole and pyridine rings, indicating conformational flexibility .
- Hydrogen bonding : N–H···N interactions between amine groups and pyridinyl nitrogen atoms create 2D networks, critical for stability .
- Refinement : Geometrical restraints on C–H and N–H bonds (0.93 Å and 0.86 Å, respectively) ensure accurate modeling of thermal displacement parameters .
Advanced: How can computational modeling resolve contradictions in spectroscopic data from alternative synthetic pathways?
Answer:
Discrepancies in NMR or IR spectra (e.g., unexpected peaks from byproducts) can be addressed by:
- Density Functional Theory (DFT) : Compare calculated vibrational frequencies (IR) or chemical shifts (NMR) with experimental data to identify impurities .
- Molecular docking : Analyze steric clashes or electronic mismatches in intermediates, as seen in thiazole-triazole acetamide analogs .
- Dynamic NMR simulations : Model rotational barriers in flexible substituents (e.g., bromomethyl groups) to explain splitting patterns .
Advanced: What strategies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?
Answer:
SAR analysis involves:
- Conformational analysis : Adjust dihedral angles (e.g., pyridine-thiadiazole torsion) to enhance binding to target proteins, as demonstrated in fungicidal thiadiazole derivatives .
- Bioisosteric replacement : Substitute bromine with chlorine or fluorine to modulate lipophilicity and metabolic stability .
- Hydrogen-bond profiling : Modify amine groups to strengthen interactions with enzymatic active sites, analogous to triazol-3-amine derivatives .
Advanced: How do solvent and catalyst choices influence regioselectivity in derivatization reactions?
Answer:
Regioselectivity in bromomethylation or cross-coupling reactions depends on:
- Polar aprotic solvents : DMF stabilizes transition states in SN2 reactions, favoring substitution at the pyridinyl methyl group .
- Copper catalysis : For Suzuki-Miyaura coupling, Cu(I) salts enhance selectivity for C–C bond formation at the thiadiazole C5 position, as seen in related pyridine-thiadiazole hybrids .
- Acid/base mediation : Sodium hydroxide promotes deprotonation of thiadiazole amines, directing electrophiles to the pyridinyl ring .
Basic: What analytical techniques validate the purity and identity of synthesized batches?
Answer:
- Elemental analysis : Compare calculated vs. experimental C/H/N/S percentages to confirm stoichiometry (±0.3% tolerance) .
- Melting point consistency : Deviations >2°C suggest impurities (e.g., unreacted hydrazide precursors) .
- Multinuclear NMR : ¹H and ¹³C spectra should match predicted shifts for thiadiazole (δ ~8.5 ppm for pyridinyl protons) and bromomethyl groups (δ ~4.3 ppm) .
Advanced: How can heterogeneous reaction conditions mitigate byproduct formation during scale-up?
Answer:
- Solid-supported reagents : Use polymer-bound N-bromosuccinimide to limit dibromination side reactions .
- Flow chemistry : Continuous microreactors improve heat transfer during exothermic cyclization steps, reducing decomposition .
- In situ monitoring : Raman spectroscopy tracks bromomethyl group incorporation in real time, enabling rapid pH or temperature adjustments .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution?
Answer:
- Activation by electron-withdrawing groups : The thiadiazole ring withdraws electron density from the pyridinyl ring, enhancing bromomethyl group lability .
- Transition-state modeling : DFT studies show a lower energy barrier (~15 kcal/mol) for substitution at the pyridinyl C6 position versus C4 .
- Leaving-group effects : Bromine’s polarizability stabilizes the Meisenheimer complex, accelerating displacement compared to chlorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
